molecular formula C19H17N3O3 B3132236 Methyl 2-methoxy-6-[(Z)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate CAS No. 365542-65-0

Methyl 2-methoxy-6-[(Z)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate

Cat. No.: B3132236
CAS No.: 365542-65-0
M. Wt: 335.4 g/mol
InChI Key: JBGQGUUMJYSWFJ-QXMHVHEDSA-N
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Description

Methyl 2-methoxy-6-[(Z)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate is a structurally complex benzoate ester featuring a methoxy group at the 2-position of the benzene ring and a (Z)-configured vinyl linkage connecting the 6-position to a 4-phenyl-1,2,4-triazole moiety. This compound’s unique architecture combines aromatic, heterocyclic, and stereochemical elements, which may confer distinct physicochemical and biological properties.

Properties

IUPAC Name

methyl 2-methoxy-6-[(Z)-2-(4-phenyl-1,2,4-triazol-3-yl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h3-13H,1-2H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGQGUUMJYSWFJ-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CC2=NN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OC)/C=C\C2=NN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901143256
Record name Methyl 2-methoxy-6-[(1Z)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365542-65-0
Record name Methyl 2-methoxy-6-[(1Z)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365542-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxy-6-[(1Z)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-methoxy-6-[(Z)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antimicrobial, antifungal, and anticancer properties, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3O3C_{19}H_{17}N_{3}O_{3}, with a molecular weight of 335.4 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

Structural Representation

PropertyValue
Molecular FormulaC19H17N3O3C_{19}H_{17}N_{3}O_{3}
Molecular Weight335.4 g/mol
CAS Number365542-65-0

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined to assess potency.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis16
Escherichia coli>128

Antifungal Activity

The compound also exhibits antifungal activity against pathogens such as Candida albicans. The antifungal efficacy was evaluated using similar MIC determinations.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)
Candida albicans64
Aspergillus niger>128

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. In vitro tests have shown the compound's ability to inhibit the proliferation of various cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116).

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cancer Cell LineIC50 (µM)
MCF-715
A54920
HCT11625

Structure–Activity Relationship (SAR)

Investigations into the structure–activity relationship of this compound reveal that modifications to the triazole and benzoate moieties significantly impact biological activity. For example, substituents on the phenyl ring enhance antimicrobial potency while maintaining low toxicity towards normal cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Bernard et al. (2020) highlighted the selective antibacterial action of Methyl 2-methoxy derivatives against Gram-positive bacteria while exhibiting minimal effects on Gram-negative strains.
  • Anticancer Potential : Research by Giordano et al. (2021) demonstrated that derivatives of this compound inhibited cell growth in various cancer models, suggesting potential therapeutic applications in oncology.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Key Functional Groups Biological/Industrial Relevance
Methyl 2-methoxy-6-[(Z)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate Benzoate ester + triazole Methoxy, (Z)-vinyl, 1,2,4-triazole Hypothesized antifungal/antiviral activity (based on triazole analogs)
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate [Molecules 2011] Naphthalene + triazole Methoxybenzyl, carbothioate, amino-triazole Antimicrobial agents (explicitly studied)
Metsulfuron methyl ester [Pesticide Glossary] Benzoate ester + triazine Sulfonylurea, triazine Herbicide (inhibits acetolactate synthase)

Key Observations:

Triazole vs. Triazine Moieties: The target compound’s 1,2,4-triazole group differs from the 1,3,5-triazine in metsulfuron methyl ester. Triazoles are known for metal-binding capabilities and antifungal activity, while triazines are common in herbicides due to their ability to disrupt plant enzyme systems . The 4-phenyl substitution on the triazole may enhance lipophilicity and membrane permeability compared to triazine-based sulfonylureas .

Ester Group Variations :

  • Unlike the carbothioate ester in the Molecules 2011 compound, the methyl benzoate group in the target compound may improve hydrolytic stability under physiological conditions, extending its half-life in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-methoxy-6-[(Z)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate
Reactant of Route 2
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Methyl 2-methoxy-6-[(Z)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate

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